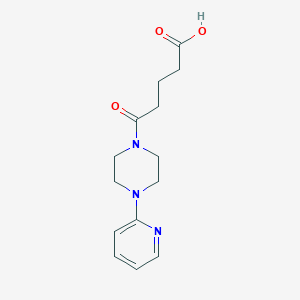
5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Potential and Biological Interactions
Research has highlighted the significance of compounds featuring the 1,3,4-oxadiazole ring, which is structurally similar to parts of 5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid. These compounds exhibit a wide range of bioactivities due to their ability to bind effectively with various enzymes and receptors through multiple weak interactions. Such interactions are crucial for eliciting diverse therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities, among others. This demonstrates the compound's potential in contributing to the development of new medicinal agents with high therapeutic potency (Verma et al., 2019).
Material Science and Catalysis
In material science, the study of methylene-linked liquid crystal dimers, including compounds structurally related to this compound, has shown that these compounds exhibit unique properties conducive to the formation of the twist-bend nematic phase. This phase has implications for the development of new materials with potential applications in display technologies and other areas (Henderson & Imrie, 2011).
Pharmacological and Toxicological Implications
The pharmacological and toxicological profiles of related compounds, such as perfluoroalkyl acids and their derivatives, offer insights into the environmental and health implications of this compound. Studies on perfluoroalkyl acids, for instance, have explored their developmental toxicity, indicating the need for careful assessment of related compounds' safety and environmental impact (Lau et al., 2004).
Propriétés
IUPAC Name |
5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(5-3-6-14(19)20)17-10-8-16(9-11-17)12-4-1-2-7-15-12/h1-2,4,7H,3,5-6,8-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJSKYWONUUYBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
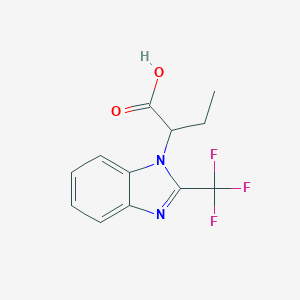

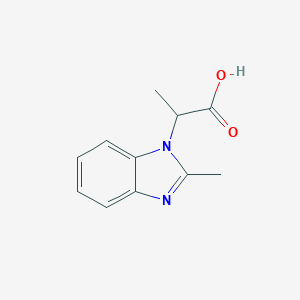
![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)
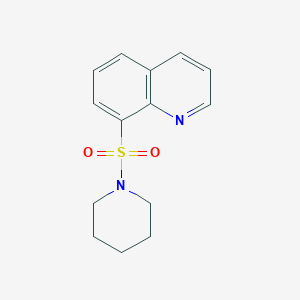
![N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B510286.png)
![Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate](/img/structure/B510288.png)
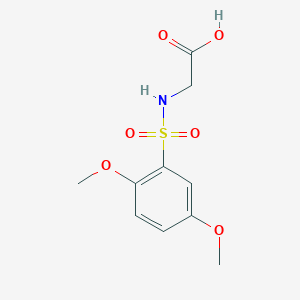
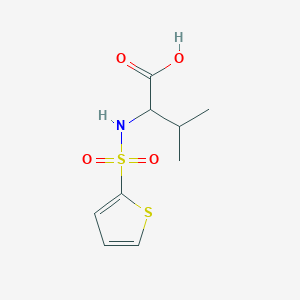
![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)
![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)
![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)
![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)
